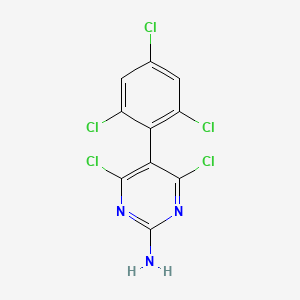
3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione is a heterocyclic compound that contains a thiadiazolidine ring fused with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and methyl iodide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazolidine ring can be substituted with various nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Amines, alcohols, dimethylformamide as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted thiadiazolidine derivatives.
科学的研究の応用
3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties. These materials can be used in the development of sensors, catalysts, and electronic devices.
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules
作用機序
The mechanism of action of 3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways involved can vary depending on the specific application and biological system being studied.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1,3,4-thiadiazole-2-thione: Similar structure but lacks the pyridine ring.
5-Pyridin-2-yl-1,3,4-thiadiazolidine-2-thione: Similar structure but lacks the methyl groups.
3,5-Dimethyl-1,3,4-thiadiazole: Similar structure but lacks the thione group.
Uniqueness
3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione is unique due to the presence of both the pyridine ring and the thiadiazolidine ring with methyl substitutions
特性
CAS番号 |
74752-62-8 |
|---|---|
分子式 |
C9H11N3S2 |
分子量 |
225.3 g/mol |
IUPAC名 |
3,5-dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione |
InChI |
InChI=1S/C9H11N3S2/c1-9(7-5-3-4-6-10-7)11-12(2)8(13)14-9/h3-6,11H,1-2H3 |
InChIキー |
CQDDNBVPSLQVJU-UHFFFAOYSA-N |
正規SMILES |
CC1(NN(C(=S)S1)C)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




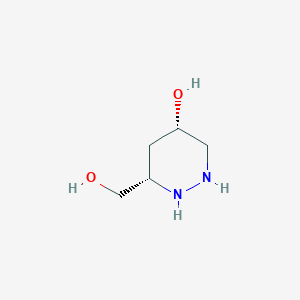
![6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B13096167.png)

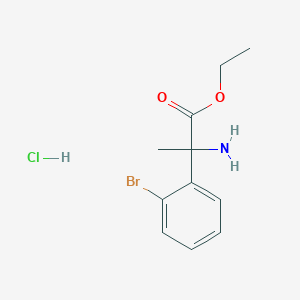
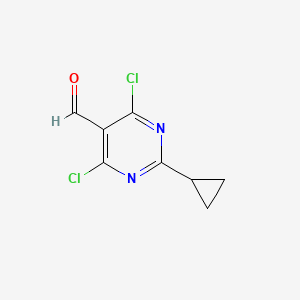
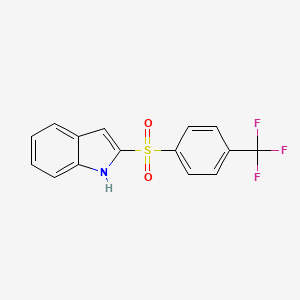

![6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13096219.png)
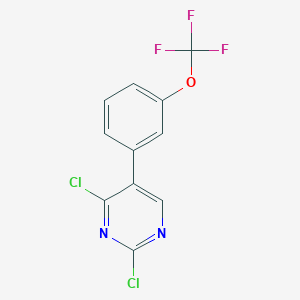
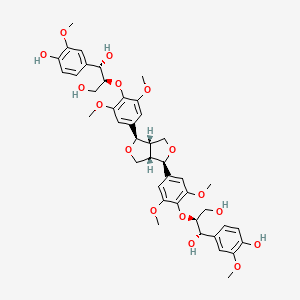
![7-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096233.png)
